molecular formula C15H12N2O B13902304 N-benzyl-4-cyanobenzamide

N-benzyl-4-cyanobenzamide

Cat. No.: B13902304
M. Wt: 236.27 g/mol
InChI Key: ZXWNNGBHVOGRKO-UHFFFAOYSA-N
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Description

N-Benzyl-4-cyanobenzamide is an organic compound with the molecular formula C 15 H 12 N 2 O and a molecular weight of 236.27 g/mol . This benzamide derivative features a cyano group at the para position of the benzoyl ring, a configuration of interest in various research fields . The compound has been identified in crystallography studies, which show that in its solid-state structure, molecules form infinite chains via intermolecular N—H···O hydrogen bonds . As a derivative of 4-(aminomethyl)benzonitrile, this compound is related to compounds used as intermediates in the synthesis of pesticides and some drugs . While specific mechanistic data for this exact compound is limited, structural analogs and related benzamide derivatives are investigated in medicinal chemistry for their potential biological activities, and in materials science for their electronic properties and utility in creating advanced polymers or liquid crystal systems . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

N-benzyl-4-cyanobenzamide

InChI

InChI=1S/C15H12N2O/c16-10-12-6-8-14(9-7-12)15(18)17-11-13-4-2-1-3-5-13/h1-9H,11H2,(H,17,18)

InChI Key

ZXWNNGBHVOGRKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The core synthetic approach to this compound involves the formation of the amide bond between 4-cyanobenzoic acid derivatives or activated intermediates and benzylamine or benzylamine derivatives. The nitrile group at the para position remains intact during amide formation. Common methods include:

  • Direct amidation of 4-cyanobenzoic acid or its activated derivatives (acid chlorides, anhydrides) with benzylamine.
  • Use of coupling reagents or activating agents to facilitate amide bond formation.
  • Alternative methods involving oxidative amidation of aldehydes.

Method 1: Amidation via 4-Cyanobenzoyl Chloride and Benzylamine

One of the most straightforward synthetic routes is the reaction of 4-cyanobenzoyl chloride with benzylamine under basic conditions:

  • Step 1: Preparation of 4-cyanobenzoyl chloride from 4-cyanobenzoic acid by treatment with thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
  • Step 2: Reaction of 4-cyanobenzoyl chloride with benzylamine in the presence of a base such as triethylamine or pyridine to neutralize HCl formed.
  • Conditions: Typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at 0–25 °C.
  • Purification: Recrystallization or chromatographic methods yield this compound as a white solid.

Advantages: High yield, relatively mild conditions, and good purity.

Disadvantages: Requires handling of acid chlorides which are moisture sensitive.

Method 2: Oxidative Amidation of Aldehydes

A more recent method involves oxidative amidation catalyzed by transition metal catalysts:

  • Starting materials: 4-cyanobenzaldehyde and benzylamine.
  • Catalyst: Copper salts or other metal catalysts.
  • Oxidant: Molecular oxygen or other oxidizing agents.
  • Mechanism: The aldehyde is oxidized in situ to the corresponding acid or acid derivative, which then reacts with the amine to form the amide.
  • Yield: Approximately 70–75% reported.
  • Example: A study reported this compound as a white solid with 72% yield via this method, confirmed by ^1H NMR spectroscopy.

Method 3: Direct Amidation Using Phosphorus Oxychloride (POCl3) and N,N-Dimethylformamide (DMF)

This method is based on the Vilsmeier-type reaction where POCl3 activates the carboxylic acid in the presence of DMF to form an intermediate that reacts with amines:

  • Reagents: 4-cyanobenzoic acid, POCl3, DMF, benzylamine.
  • Conditions: Reaction at elevated temperature (~120 °C) for about 1 hour.
  • Work-up: Neutralization with saturated sodium carbonate solution, extraction with ethyl acetate.
  • Advantages: One-pot reaction, no need to isolate acid chloride.
  • Reported in: Chinese patent CN106187803A describes similar amide syntheses using this approach.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Purity Notes Advantages Disadvantages
Amidation via acid chloride 4-cyanobenzoic acid, benzylamine SOCl2 or POCl3; triethylamine; DCM; 0–25 °C 75–85% (typical) High purity after recrystallization High yield; mild conditions Requires acid chloride prep; moisture sensitive
Oxidative amidation 4-cyanobenzaldehyde, benzylamine Cu catalyst; O2 or oxidant; room temp ~72% Confirmed by NMR Avoids acid chloride; mild Requires catalyst; moderate yield
POCl3/DMF activation 4-cyanobenzoic acid, benzylamine POCl3, DMF; 120 °C, 1 h Not explicitly reported High purity after extraction One-pot; no acid chloride isolation High temperature; corrosive reagents
4-Cyanobenzyl bromide intermediate p-cyanotoluene NBS or improved bromination High (varies) High purity via new methods Safer bromination methods Some older methods hazardous

Research Results and Characterization

  • Yield and Purity: The oxidative amidation method yields this compound in 72% isolated yield as a white solid with purity confirmed by ^1H NMR spectroscopy showing aromatic proton signals consistent with the structure.
  • Spectroscopic Data: ^1H NMR (500 MHz, CDCl3) typically shows multiplets in the aromatic region (7.7–7.8 ppm) corresponding to the aromatic protons of the benzamide and benzyl groups.
  • Physical Form: The product is commonly isolated as a white crystalline solid.
  • Molecular Weight: 250.29 g/mol.
  • Molecular Formula: C16H14N2O.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-cyanobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amino derivatives where the cyano group is reduced to an amine.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

It appears that "N-benzyl-4-cyanobenzamide" was not found in the provided search results. However, the search results do provide information on similar compounds, including N-benzyl-4-bromobenzamide (NBBA) and other benzamide derivatives, and their applications.

N-Benzyl-4-Bromobenzamide (NBBA)
NBBA has demonstrated potential as an anti-inflammatory agent for treating chronic inflammation, including periodontal disease .

  • Anti-inflammatory Effects: NBBA can inhibit the production of IL-6 and PGE2 in human gingival fibroblasts induced by lipopolysaccharide (LPS) .
    • In one study, human gingival fibroblasts were incubated with NBBA (10 µg/ml) before LPS (1 μg/ml) was added. After 24 hours, the levels of IL-6 and PGE2 were measured using an enzyme-linked immunosorbent assay .
    • The results were statistically analyzed using ANOVA and Tukey's multiple-comparisons test .
  • Mechanism of Action: Benzamide derivatives have demonstrated anti-inflammatory properties by inhibiting transcription factors like NF-κB and NFATc1, as well as multiple protein kinases, including p38, ERK, and JNK .
  • Animal Studies: AACBA, another benzamide derivative, dose-dependently reduces LPS-induced plasma IL-6 release and prevents or reverses carrageenan-induced paw edema and mechanical hypersensitivity in animal models .

Other Benzamide Derivatives

  • Anti-malarial Agents: Some benzamide derivatives have shown promise as anti-malarial agents. For example, UCB7362, a potent and orally active Plasmepsin X (PMX) inhibitor, has demonstrated in vivo antimalarial efficacy .
    • UCB7362 achieved a significant reduction in asexual blood-stage parasites in a humanized mouse model .
    • It inhibits the human aspartyl proteases Cat D and Renin with varying selectivity .
  • Anti-cancer agents: Certain benzamide derivatives have demonstrated activity against cancer cells .
  • Other Activities: Benzamide derivatives are associated with a broad spectrum of biological activities, including anti-osteoclastogenesis for experimental arthritis and anti-HIV-1 activity . They have also shown noncytotoxic activity .
  • Inhibitory Action on Experimental Asthma: Some benzamide compounds have anti-asthma action based on the inhibitory action on experimental asthma in guinea pigs induced by histamine inhalation and on the inhibitory action on the contraction induced by acetylcholine in tracheal specimens extracted from guinea pigs .

Comparison with Similar Compounds

Key spectral data :

  • ¹H NMR (CDCl₃): Signals at δ 7.76–7.85 (aromatic protons), 7.58–7.66 (benzyl aromatic protons), and 4.55 ppm (benzyl CH₂).
  • ¹³C NMR: Distinct carbonyl signal at 165.6 ppm and cyano carbon at 117.9 ppm.
  • IR: Strong cyano (C≡N) stretch at 2233 cm⁻¹ and amide C=O stretch at 1643 cm⁻¹ .

The cyano group at the para position enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes critical differences between N-benzyl-4-cyanobenzamide and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Spectral Features
This compound C₁₅H₁₂N₂O ~236.27* Para-cyano, benzylamide IR: 2233 cm⁻¹ (C≡N), 1643 cm⁻¹ (C=O)
N-(2-Nitrophenyl)-4-bromo-benzamide (I) C₁₃H₉BrN₂O₃ 337.13 Ortho-nitro, para-bromo Two molecules per asymmetric unit
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) C₁₄H₁₁BrN₂O₄ 379.15 Para-methoxy, ortho-nitro, para-bromo Enhanced steric hindrance
N-(2-Chloro-4-cyanophenyl)benzamide C₁₄H₉ClN₂O 256.69 Ortho-chloro, para-cyano Chlorine-induced polarity
N-(4-Cyano-3-methyl-5-isoxazolyl)-4-methylbenzamide C₁₃H₁₁N₃O₂ 241.25 Isoxazole ring, para-methyl Heterocyclic π-system
4-[(4-Cyanophenyl)methyl]benzonitrile C₁₅H₁₀N₂ 218.26 Dual para-cyano groups Increased rigidity

*Calculated based on molecular formula.

Substituent Effects on Reactivity and Properties

  • Nitro groups (e.g., in compound I and 4MNB) introduce stronger electron withdrawal, which may stabilize negative charges but reduce solubility in nonpolar solvents .
  • Steric and Conformational Effects: Bromo and chloro substituents (compounds I and 4) increase molecular bulk, affecting crystal packing (e.g., two molecules per asymmetric unit in compound I) .
  • Solubility and Polarity: The dual cyano groups in 4-[(4-cyanophenyl)methyl]benzonitrile enhance polarity and rigidity, contrasting with the single cyano group in this compound . Methoxy groups (4MNB) improve solubility in polar solvents due to hydrogen-bonding capacity .

Biological Activity

N-benzyl-4-cyanobenzamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of benzamide derivatives, characterized by the presence of a cyano group (CN-C\equiv N) at the para position relative to the amide functional group. The general structure can be represented as follows:

N benzyl 4 cyanobenzamide C10H8N2O\text{N benzyl 4 cyanobenzamide }C_{10}H_{8}N_{2}O

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Mycobacterium tuberculosis . This activity is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in human gingival fibroblasts when induced by lipopolysaccharides. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
  • Receptor Interaction : It can interact with various receptors that play roles in inflammatory responses, thereby modulating cytokine release.
  • Cell Cycle Arrest : Evidence suggests that it induces cell cycle arrest in cancer cells, promoting apoptosis through intrinsic pathways .

Case Studies

Several studies have investigated the biological efficacy of this compound:

  • Study on Antimicrobial Activity : A recent study tested this compound against clinical isolates of Mycobacterium tuberculosis. The compound exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL, indicating strong antibacterial potential.
  • Cancer Cell Line Evaluation : In vitro assays on breast cancer cell lines demonstrated that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours, highlighting its potential as an anticancer agent .
  • Inflammation Model : In a model using human gingival fibroblasts, this compound significantly reduced IL-6 levels by 50% compared to controls, suggesting its role in managing inflammatory conditions.

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism Reference
AntimicrobialEffective against Mycobacterium spp.Disruption of cell wall synthesis
AnticancerInhibits proliferation in cancer cellsModulation of signaling pathways
Anti-inflammatoryReduces IL-6 and PGE2 levelsInhibition of pro-inflammatory cytokines

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